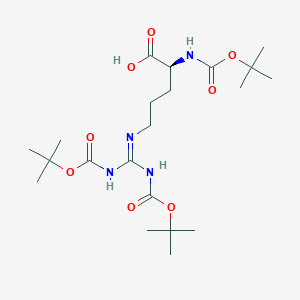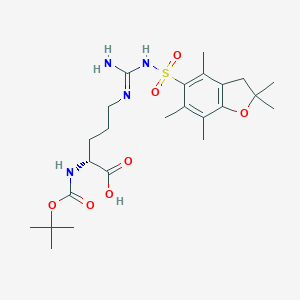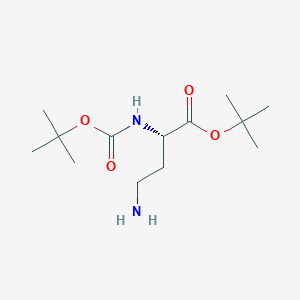
Boc-arg(boc)2-OH
Übersicht
Beschreibung
Boc-Arg(Boc)2-OH is an amino acid building block and derivative of arginine . It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity .
Synthesis Analysis
The synthesis of Boc-Arg(Boc)2-OH involves the protection of side-chain arginine in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg . Another method involves starting from Fmoc-Orn·HCl and N,N′-di-Boc-N′′-triflyguanidine with the presence of diisopropylethylamine (DIEA) .Molecular Structure Analysis
The molecular formula of Boc-Arg(Boc)2-OH is C21H38N4O8 . The InChI code is 1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1 .Chemical Reactions Analysis
The chemical reactions involving Boc-Arg(Boc)2-OH are primarily related to its role as a building block in peptide synthesis . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group. The base (usually TEA or DIEA) picks up the proton from the protonated amine. tert-Butyl carbonate breaks down into CO2 (gas) and tert-butoxide .Physical And Chemical Properties Analysis
Boc-Arg(Boc)2-OH has a molecular weight of 474.55 . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Prodrugs
Boc-arg(boc)2-OH: is utilized in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones, which exhibit anticancer activity . These prodrugs are designed to improve the delivery and efficacy of anticancer drugs, potentially reducing side effects and enhancing treatment outcomes.
Fluorescent Tagging in Proteins
A derivative of Boc-arg(boc)2-OH with a fluorescent side-chain is used to incorporate fluorescent tags into peptides. This is particularly useful for imaging and analysis purposes, allowing researchers to track and visualize proteins in various biological contexts.
Structural Investigations and Cytotoxic Activity
Organotin (IV) complexes with L-Arginine and Nα-t-Boc-L-Arginine have been studied for their significant cytotoxic activity against human colorectal carcinoma cells. This suggests potential applications in cancer research, particularly in the development of new chemotherapeutic agents.
Photocatalysis
While not directly related to Boc-arg(boc)2-OH , research on related compounds like (BiO)2CO3 (BOC) has shown utility in healthcare, photocatalysis, and as a humidity sensor. This highlights the broader potential of Boc-protected arginine derivatives in various scientific fields.
Synthesis of Opioid Peptides
Boc-arg(boc)2-OH: derivatives are used in the synthesis of neo-endorphins and dynorphins. These peptides are of interest for their potential to create biologically active peptides that are resistant to degradation by trypsin-like enzymes.
N-Boc Protection of Amines
The compound is involved in an efficient protocol for the protection of various amines. This is a fundamental process in synthetic organic chemistry, showcasing the compound’s importance in the synthesis of complex organic molecules.
Preparation of Arginine Derivatives
Boc-arg(boc)2-OH: is used in the preparation of various arginine derivatives through guanylation and Nα-protection processes. These derivatives are crucial in peptide synthesis, highlighting the compound’s role in the creation of peptides and proteins.
Tanning Reactions of Dihydroxyacetone
Wirkmechanismus
Target of Action
Boc-arg(boc)2-OH, also known as (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid, is a derivative of the amino acid arginine . It is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are therefore the peptide chains that it helps to construct .
Mode of Action
Boc-arg(boc)2-OH acts as a protective agent for the amino acid arginine during peptide synthesis . It protects the amino groups of arginine from unnecessary side reactions, allowing for the controlled reaction of specific groups to obtain the desired product .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino groups of arginine, it ensures the correct formation of peptide bonds and prevents unwanted side reactions . The downstream effects include the successful synthesis of the desired peptide chains .
Result of Action
The primary result of Boc-arg(boc)2-OH’s action is the successful synthesis of peptide chains with the correct sequence of amino acids . It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity .
Action Environment
The action of Boc-arg(boc)2-OH is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Furthermore, the compound should be stored at room temperature and away from fire sources and oxidizing agents for safety and stability .
Eigenschaften
IUPAC Name |
(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFOVHACSQSIE-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464257 | |
| Record name | BOC-ARG(BOC)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid | |
CAS RN |
97745-69-2 | |
| Record name | BOC-ARG(BOC)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















